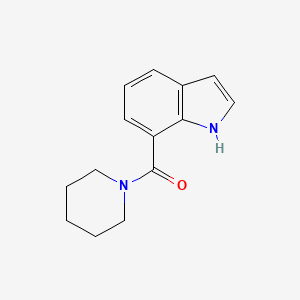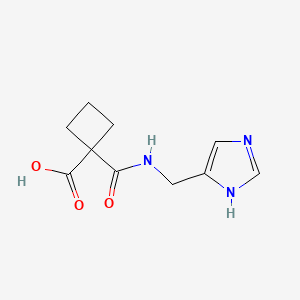
6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid, also known as CC-1065, is a potent antitumor antibiotic. It was first isolated from Streptomyces zelensis in the 1970s and has since been extensively studied for its potential in cancer treatment. CC-1065 is a DNA-binding agent that works by inducing DNA damage and inhibiting DNA replication, leading to cell death.
Wirkmechanismus
6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid works by binding to the minor groove of DNA and inducing DNA damage. It forms a covalent bond with guanine residues, leading to the inhibition of DNA replication and transcription. This results in cell cycle arrest and ultimately, cell death. 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid is a potent DNA-binding agent, with a binding affinity that is several orders of magnitude higher than other DNA-binding drugs.
Biochemical and Physiological Effects
6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It induces DNA damage, leading to the activation of DNA repair pathways. It also inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis. 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been shown to be highly selective for cancer cells, with minimal toxicity to normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid has several advantages for lab experiments. It is a potent DNA-binding agent that can induce DNA damage and inhibit DNA replication at very low concentrations. It is also highly selective for cancer cells, making it an attractive candidate for cancer treatment. However, 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid is a complex molecule that is difficult to synthesize, and its use in lab experiments requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid research. One area of focus is the development of 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid derivatives that are more potent and selective for cancer cells. Another area of focus is the development of new delivery methods for 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid, such as nanoparticles or liposomes, to improve its efficacy and reduce toxicity. Additionally, the combination of 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid with other cancer therapies, such as chemotherapy or immunotherapy, is an area of active research. Finally, further studies are needed to elucidate the mechanism of action of 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid and its effects on DNA repair pathways.
Synthesemethoden
The synthesis of 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid is a complex process that involves several steps. It starts with the isolation of the natural product from Streptomyces zelensis, followed by chemical modifications to improve its potency and selectivity. One of the most commonly used methods for synthesizing 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid is the total synthesis approach, which involves the construction of the molecule from simple building blocks. This method has been optimized over the years, resulting in high yields and purity of 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been extensively studied for its potential in cancer treatment. It has shown promising results in preclinical studies, demonstrating potent antitumor activity against a wide range of cancer cell lines. 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid has also been tested in animal models, where it has shown significant tumor growth inhibition and prolonged survival. Clinical trials of 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid derivatives are currently underway, with some showing encouraging results.
Eigenschaften
IUPAC Name |
6-(cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-11(14(18)19)7-8-12(15-9)13(17)16-10-5-3-2-4-6-10/h2-3,7-8,10H,4-6H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSKGIRLWNOWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC2CCC=CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7581476.png)
![3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid](/img/structure/B7581484.png)


![1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7581492.png)
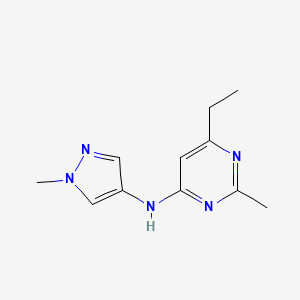
![4-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]butanoic acid](/img/structure/B7581507.png)
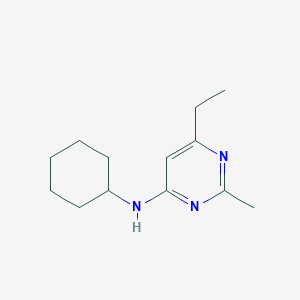
![2-Cyclopropyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581523.png)
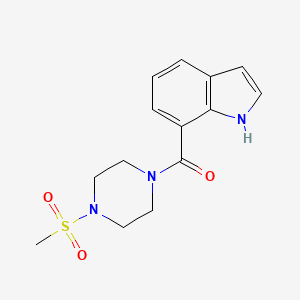
![2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7581539.png)
![N-[(1-methylpiperidin-3-yl)methyl]-1H-indole-7-carboxamide](/img/structure/B7581542.png)
